molecular formula C20H16N2O3 B2451059 4-(4-Oxospiro[chroman-2,3'-pyrrolidin]-1'-ylcarbonyl)benzonitrile CAS No. 1448070-53-8

4-(4-Oxospiro[chroman-2,3'-pyrrolidin]-1'-ylcarbonyl)benzonitrile

Cat. No.: B2451059
CAS No.: 1448070-53-8
M. Wt: 332.359
InChI Key: GKCVGRVGVVQFJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of novel oxo-spiro chromene Schiff’s bases were synthesized by condensing 2,7-diamino-2’-oxospiro[chromene-4,3’-indoline]-3-carbonitrile, and series of aromatic aldehydes . Spectrochemical techniques have corroborated the formation of desired products .


Molecular Structure Analysis

The molecular formula of the compound is C20H16N2O3 and the molecular weight is 332.359.


Chemical Reactions Analysis

The compound was synthesized by condensing 2,7-diamino-2’-oxospiro[chromene-4,3’-indoline]-3-carbonitrile, and series of aromatic aldehydes .


Physical and Chemical Properties Analysis

The molecular formula of the compound is C20H16N2O3 and the molecular weight is 332.359.

Scientific Research Applications

Synthesis and Biological Evaluation

The compound has been studied for its potential in the synthesis and biological evaluation of selective androgen receptor modulators (SARMs). A variant of this compound exhibited anabolic effects on organs such as muscles and the central nervous system while having neutral effects on the prostate, indicating its potential as a SARM with improved metabolic stabilities (Aikawa et al., 2017).

Reaction with Nonstabilized Azomethine Ylides

In another study, chromones bearing electron-withdrawing substituents at certain positions, closely related to the compound , reacted with nonstabilized azomethine ylides to produce 1-benzopyrano[2,3-c]pyrrolidines in good yields. This showcases the reactivity and potential utility of the compound in synthetic chemistry (Sosnovskikh et al., 2014).

Crystal Structure Analysis

The crystal structure of a related compound, Spiro[2-benzoyl-cyclohexyl-4,5-diphenylpyrrolidine-3,3'-chroman-4-one], was analyzed, revealing the compound's molecular geometry and hydrogen bonding patterns. This type of analysis is crucial in understanding the physical properties and potential applications of such compounds in various fields, including materials science and pharmacology (Thinagar et al., 2000).

Organocatalytic Synthesis

The organocatalytic synthesis of chromans and Benzopyrano[3,4-c]pyrrolidine has been reported, highlighting the compound's relevance in the synthesis of molecules with therapeutic potential in various domains like antipsychotics, anti-depressants, and treatments for conditions like Alzheimer's disease, obesity, and insulin resistance (Snieckus & Uccello, 2013).

Mechanism of Action

Target of Action

The primary target of 4-(4-Oxospiro[chroman-2,3’-pyrrolidin]-1’-ylcarbonyl)benzonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation, EGFR initiates a signal transduction cascade that results in DNA synthesis and cell proliferation .

Mode of Action

This compound interacts with its target, EGFR, by inhibiting its activity . The inhibition of EGFR leads to a decrease in the downstream signaling pathways that are responsible for cell proliferation . This results in the induction of apoptosis, as shown by the up-regulation of Bax, the down-regulation of Bcl-2, and the stimulation of caspase-3 and -9 .

Biochemical Pathways

The compound affects the EGFR signaling pathway. When EGFR is inhibited, the downstream signaling pathways, such as the PI3K/Akt pathway and the Ras/Raf/MAPK pathway, are also inhibited . These pathways are involved in cell survival, proliferation, and differentiation. Therefore, the inhibition of these pathways leads to the induction of apoptosis and a decrease in cell proliferation .

Pharmacokinetics

The compound has been shown to have acceptable lipophilicity, gastrointestinal tract (git) absorption, and blood-brain barrier penetration characteristics . These properties suggest that the compound may have good bioavailability.

Result of Action

The result of the action of 4-(4-Oxospiro[chroman-2,3’-pyrrolidin]-1’-ylcarbonyl)benzonitrile is the induction of apoptosis in cancer cells . This is evidenced by the up-regulation of Bax, the down-regulation of Bcl-2, and the stimulation of caspase-3 and -9 . Additionally, the compound has been shown to have good antibacterial activity toward Staphylococcus aureus .

Safety and Hazards

The safety data sheet for a similar compound, Benzonitrile, indicates that it is a combustible liquid and harmful if swallowed or in contact with skin . It is recommended to wear protective gloves/protective clothing/eye protection/face protection when handling the compound .

Future Directions

The compound and its derivatives have exhibited eminent anticancer and antibacterial activities . This suggests potential future directions in the development of new therapeutic agents.

Properties

IUPAC Name

4-(4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c21-12-14-5-7-15(8-6-14)19(24)22-10-9-20(13-22)11-17(23)16-3-1-2-4-18(16)25-20/h1-8H,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCVGRVGVVQFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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